

An In-depth Technical Guide to (R)-3-aminopyrrolidin-2-one

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Compound of Interest

Compound Name: (R)-3-aminopyrrolidin-2-one

Cat. No.: B111392

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Introduction: **(R)-3-aminopyrrolidin-2-one** is a chiral heterocyclic compound featuring a five-membered γ -lactam ring. Its stereospecific configuration and functional groups—a primary amine and a lactam—make it a valuable and versatile building block in medicinal chemistry and drug development. This molecule serves as a key intermediate in the synthesis of complex, biologically active compounds, particularly as a scaffold for enzyme inhibitors and receptor antagonists. The pyrrolidinone core is found in a wide array of pharmacologically active agents, highlighting its importance in the design of novel therapeutics.^{[1][2]}

Core Chemical Properties

The fundamental chemical and physical properties of **(R)-3-aminopyrrolidin-2-one** are summarized below. These identifiers and values are crucial for researchers in sourcing, handling, and characterizing the compound. While data for the specific (R)-enantiomer is limited, properties can be inferred from its racemate and the corresponding (S)-enantiomer.

Property	Value	Source
IUPAC Name	(3R)-3-aminopyrrolidin-2-one	N/A
Synonyms	(R)-3-Amino-2-pyrrolidinone	N/A
CAS Number	Not explicitly found for (R)-isomer. (S)-isomer is 4128-00-1. Racemate is 2483-65-0.	[3][4]
Molecular Formula	C ₄ H ₈ N ₂ O	[4]
Molecular Weight	100.12 g/mol	[4][5]
Appearance	Expected to be a solid at room temperature.	[3]
Melting Point	120-130 °C (for (S)-isomer)	[3]
Boiling Point	305.6 ± 35.0 °C at 760 mmHg (Predicted for (S)-isomer)	[3]
SMILES	<chem>N[C@@H]1CCNC1=O</chem>	N/A
InChI Key	YNDAMDVOGKACTP-SSDOTTSWSA-N	N/A
LogP	-2.77 (Predicted for (S)-isomer)	[3]
Topological Polar Surface Area	55.12 Å ²	[3][5]

Spectroscopic Data Profile

Detailed spectroscopic analysis is essential for confirming the structure and purity of **(R)-3-aminopyrrolidin-2-one**. Below is a profile of expected spectroscopic characteristics based on its functional groups and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrolidinone ring and the amine group.

- -NH₂ Protons: A broad singlet typically appearing in the 1.5-3.5 ppm range, which is exchangeable with D₂O.[6]
- -CH-NH₂ (C3-H): A multiplet around 3.5-4.0 ppm.
- -CH₂- (C4-H₂): A complex multiplet pattern in the 2.0-2.8 ppm range.
- -CH₂-NH- (C5-H₂): A multiplet around 3.2-3.6 ppm, deshielded by the adjacent nitrogen atom.[6]
- Lactam N-H: A broad singlet, typically downfield (>7.0 ppm).

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbon framework.

- Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.
- -CH-NH₂ (C3): A signal around 45-55 ppm.
- -CH₂- (C4): A signal in the 25-35 ppm range.
- -CH₂-NH- (C5): A signal around 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the amine and lactam functional groups.

- N-H Stretch (Primary Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[6]
- C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1670-1700 cm⁻¹.
- N-H Bend (Amine): A band in the 1590-1650 cm⁻¹ region.
- C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A peak at $m/z = 100$, corresponding to the molecular weight.
- Fragmentation: Common fragmentation patterns would involve the loss of the amino group ($-NH_2$) or cleavage of the lactam ring.

Experimental Protocols

Representative Synthesis of Chiral 3-Aminopyrrolidin-2-one

A common strategy for synthesizing chiral 3-aminopyrrolidin-2-ones involves starting from a readily available chiral precursor, such as a protected amino acid. The following protocol is a representative example based on established chemical transformations for similar heterocyclic compounds.

Objective: To synthesize **(R)-3-aminopyrrolidin-2-one** from a suitable chiral starting material.

Materials:

- N-Boc-(R)-2,4-diaminobutyric acid
- Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
- Trifluoroacetic acid (TFA)
- Sodium bicarbonate solution
- Drying agent (e.g., $MgSO_4$ or Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Cyclization (Lactam Formation):

- Dissolve N-Boc-(R)-2,4-diaminobutyric acid in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add a solution of a coupling agent (e.g., DCC) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product, Boc-(R)-3-aminopyrrolidin-2-one, by silica gel column chromatography.
- Deprotection of the Amine:
 - Dissolve the purified Boc-protected intermediate in dichloromethane.
 - Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir for 2-4 hours until the deprotection is complete (monitored by TLC).
 - Remove the solvent and excess TFA under reduced pressure.
 - Dissolve the residue in a minimal amount of water and neutralize carefully with a saturated sodium bicarbonate solution.
 - Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, (R)-3-aminopyrrolidin-2-one.

Applications in Research and Drug Development

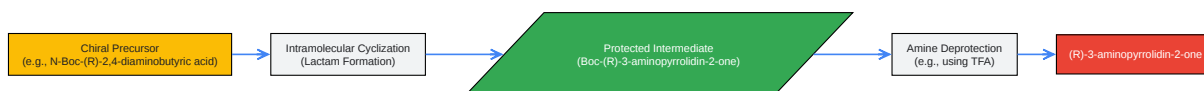
(R)-3-aminopyrrolidin-2-one is a valuable chiral synthon due to its rigid, conformationally restricted structure. This property is highly desirable in drug design to enhance binding affinity

and selectivity for biological targets.

- **Enzyme Inhibitors:** It is used in the preparation of conformationally restricted inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which are critical in managing hypertension.[7]
- **Receptor Antagonists:** The scaffold is employed in the synthesis of 2-aminoquinolines, which act as antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for obesity and metabolic disorders.[7]
- **Beta-Amyloid Peptide Inhibitors:** This compound is also utilized in creating molecules designed to inhibit the release or synthesis of β -amyloid peptides, which are implicated in Alzheimer's disease.[7]

Mandatory Visualizations

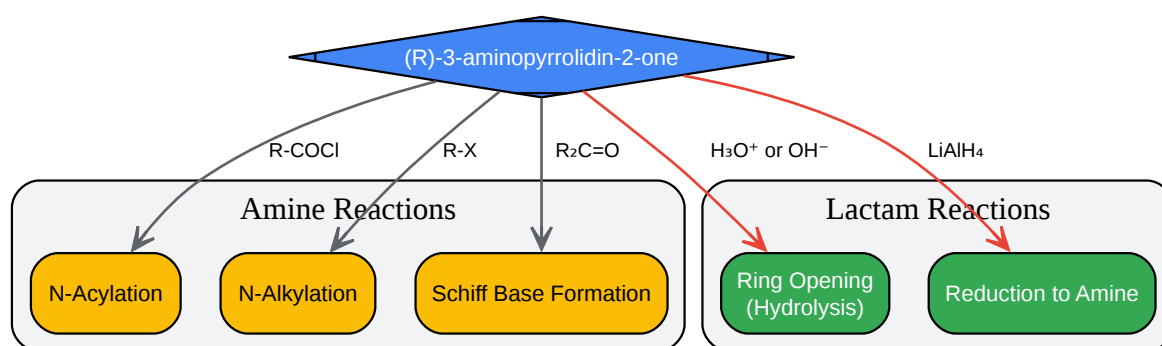
Logical Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **(R)-3-aminopyrrolidin-2-one**.

Chemical Reactivity Pathways



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Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling

(R)-3-aminopyrrolidin-2-one and its related compounds are classified with several hazards. Appropriate safety measures are critical when handling this chemical in a laboratory setting.

GHS Hazard Classification (based on racemate/analogues):[\[5\]](#)

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - If Swallowed: Rinse mouth and seek immediate medical attention.
 - If on Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

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